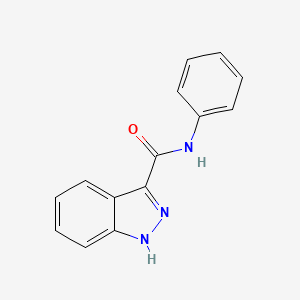

N-Phenyl-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

23706-99-2 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-phenyl-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H,15,18)(H,16,17) |

InChI Key |

XQJXNILPLUCHQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of N Phenyl 1h Indazole 3 Carboxamide and Its Analogs

Anticancer Research Applications

Indazole derivatives are recognized for their potential as anticancer agents, with several compounds entering clinical use for treating various cancers. researchgate.net The core structure serves as a versatile template for developing targeted therapies, including kinase inhibitors. researchgate.netnih.gov

In Vitro Antiproliferative Activity against Diverse Neoplastic Cell Lines

A significant body of research has demonstrated the ability of N-Phenyl-1H-indazole-3-carboxamide analogs to inhibit the growth of a wide array of cancer cell lines in laboratory settings.

One study investigated a series of substituted N-phenyl-1H-indazole-1-carboxamides and identified compound 1c as the most active in the series. nih.gov This compound demonstrated broad-spectrum antiproliferative activity against the full panel of 60 human tumor cell lines at the National Cancer Institute (NCI). nih.gov The growth inhibitory (GI₅₀) values for compound 1c ranged from 0.041 to 33.6 μM, with a mean GI₅₀ of 1.90 μM, showing particular efficacy against colon and melanoma cancer cell lines. nih.gov

In a related study, new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated against 60 human cancer cell lines. nih.gov The most potent compounds from this series, 10d and 10e , inhibited the growth of numerous neoplastic cell lines at concentrations below 1 μM. nih.gov Notably, in the SR (leukemia) cell line, a GI₅₀ value of 0.0153 μM was recorded. nih.gov

Another study on a series of indazole derivatives reported potent activity against four human cancer cell lines: A549 (Lung), MCF7 (Breast), A375 (Melanoma), and HT-29 (Colon). The IC₅₀ values for the synthesized compounds ranged from 0.010 ± 0.0042 to 12.8 ± 3.77 μM. researchgate.net

Table 1: In Vitro Antiproliferative Activity of N-Phenyl-1H-indazole-3-carboxamide Analogs

| Compound | Series | Cell Lines | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|---|

| 1c | N-phenyl-1H-indazole-1-carboxamide | NCI 60 Cell Line Panel | GI₅₀ Range | 0.041 - 33.6 | nih.gov |

| (Colon, Melanoma) | Mean GI₅₀ | 1.90 | nih.gov | ||

| 10d | 3-amino-N-phenyl-1H-indazole-1-carboxamide | NCI 60 Cell Line Panel | GI₅₀ | < 1 | nih.gov |

| 10e | 3-amino-N-phenyl-1H-indazole-1-carboxamide | NCI 60 Cell Line Panel | GI₅₀ | < 1 | nih.gov |

| SR (Leukemia) | GI₅₀ | 0.0153 | nih.gov |

Mechanisms of Cell Growth Inhibition

The antiproliferative effects of these indazole carboxamides are attributed to several underlying molecular mechanisms. A key mechanism involves the modulation of the Retinoblastoma protein (pRb), a critical tumor suppressor that governs the cell cycle. Studies on compound 1c and compounds 10d and 10e revealed that they increase the ratio of the underphosphorylated (or hypophosphorylated) form of pRb relative to the total pRb. nih.govnih.govresearchgate.net The hypophosphorylated state of pRb is its active form, which binds to E2F transcription factors and prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby halting cell proliferation. nih.govnih.gov

Furthermore, certain 1H-indazole-3-carboxamide derivatives have been shown to interfere with processes related to cancer metastasis. The representative compound 30l was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT). researchgate.net

Effects on Cell Cycle Progression

Consistent with their mechanism of action involving pRb, N-Phenyl-1H-indazole-3-carboxamide analogs have been shown to directly impact cell cycle progression. Cell cycle analysis performed on K562 chronic myelogenous leukemia cells demonstrated that treatment with compound 1c leads to a significant accumulation of cells in the G0/G1 phase. nih.govresearchgate.net Similarly, the potent analogs 10d and 10e were also found to induce a block in the G0/G1 phase of the cell cycle, preventing cells from entering the DNA synthesis (S) phase and ultimately inhibiting their division. nih.gov

Modulation of Key Oncogenic Signaling Pathways (e.g., ERK, FGFRs, Bcr-Abl)

The anticancer activity of indazole-based compounds is frequently linked to their ability to inhibit protein kinases, which are often dysregulated in cancer. researchgate.net

ERK Pathway: The p21-activated kinases (PAKs) are involved in oncogenic signaling, and their inhibition is a therapeutic strategy. researchgate.net Research has shown that the Raf1/MEK1/ERK signaling pathway is implicated in the effects mediated by PAK1. researchgate.net The development of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors highlights a mechanism for these compounds to impact downstream pathways like ERK. researchgate.netnih.gov For instance, compound 30l was identified as a potent PAK1 inhibitor with an IC₅₀ of 9.8 nM. researchgate.netnih.gov

FGFRs: Fibroblast growth factor receptors (FGFRs) are another important class of tyrosine kinases targeted by indazole derivatives. nih.gov Researchers have designed and synthesized novel 1H-indazol-3-amine scaffold derivatives as potent FGFR inhibitors. nih.gov One such derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine (compound 98) , exhibited strong enzymatic inhibition of FGFR1 with an IC₅₀ value of 15.0 nM. nih.gov Further optimization led to compounds like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (compound 102) , which showed even more potent FGFR1 inhibitory activity (IC₅₀ = 30.2 ± 1.9 nM). nih.gov

Bcr-Abl: While direct inhibition of Bcr-Abl by N-Phenyl-1H-indazole-3-carboxamide has not been explicitly detailed, the demonstrated activity of these compounds in K562 cells is noteworthy. nih.govresearchgate.net The K562 cell line is characterized by the Philadelphia chromosome and the resultant Bcr-Abl oncoprotein. The ability of compound 1c to induce G0/G1 arrest in these cells suggests an interference with signaling pathways essential for Bcr-Abl-driven proliferation. nih.govresearchgate.net

Antimicrobial Research Perspectives

In addition to their anticancer properties, indazole-containing compounds have been explored for their potential as antimicrobial agents. derpharmachemica.comresearchgate.net

Antibacterial Efficacy Studies

The versatile indazole scaffold has been utilized to develop novel antibacterial agents. A study focusing on indazole derivatives bearing 1,2,3-triazolyltetrazoles identified several compounds with notable antibacterial efficacy. Specifically, compounds 4b , 4c , 4d , and 4h from this series demonstrated a strong antibacterial effect against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.net These findings suggest that analogs of the core indazole structure can be promising candidates for the development of new antimicrobial drugs. researchgate.net

Antifungal Activity Assessments

The scaffold of indazole, a bicyclic heterocyclic compound, has been a subject of investigation for its potential as an antifungal agent. nih.gov Research into indazole and pyrazole (B372694) derivatives has been conducted to address the emergence of resistant strains of pathogenic fungi, such as those from the Candida genus, which are responsible for a range of mucosal and systemic infections.

In one study, a series of 3-phenyl-1H-indazole derivatives were designed, synthesized, and evaluated for their activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The findings identified the 3-phenyl-1H-indazole scaffold as a promising chemotype for developing new anticandidal drugs. nih.gov Among the synthesized compounds, the N,N-diethylcarboxamide derivative (compound 10g ) demonstrated the most significant activity against C. albicans and also against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov Other N-substituted carboxamide derivatives also showed activity against C. albicans at a concentration of 1 mM. nih.gov

Further studies have highlighted the potential of indazole derivatives as antifungal agents, with some compounds exhibiting noteworthy activity. researchgate.net An in-vitro antimicrobial screening of N-methyl-3-aryl indazoles showed activity against the fungal strain Candida albicans. nih.gov The development of novel carboxamide derivatives, such as those incorporating a 1,2,3-triazole ring, has also been explored as potential succinate (B1194679) dehydrogenase inhibitors, a key target in the development of new fungicides. nih.gov

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Series | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 3-Phenyl-1H-indazole Carboxamides | C. albicans, C. glabrata, C. tropicalis | Compound 10g (N,N-diethylcarboxamide substituent) was the most active against C. albicans and miconazole-resistant/susceptible C. glabrata. | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Demonstrated activity against the fungal strain in in-vitro studies. | nih.gov |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives | Various fungal strains | Compounds 5k, 5p, and 5q showed noteworthy antifungal potential. | researchgate.net |

Antiviral Research Insights

The indazole carboxamide scaffold has been identified as a promising framework for the development of novel antiviral agents, with research demonstrating activity against a range of viruses, including Flaviviruses and Coronaviruses.

Research has shown that N-phenyl-1H-indazole-3-carboxamide analogs and related structures can effectively inhibit the replication of several medically important viruses. A notable example is the activity of N-phenylpyridine-3-carboxamide (NPP3C), a structural analog, against Dengue virus (DENV), a member of the Flavivirus genus. asm.orgnih.gov In cell culture-based assays, NPP3C was found to have a half-maximal effective concentration (EC50) of 7.1 μM against DENV. nih.gov Its antiviral activity is not limited to Dengue; NPP3C also inhibits the replication of other flaviviruses, including West Nile Virus and Zika Virus. nih.gov

Time-of-drug-addition experiments revealed that these compounds act at a post-entry step in the viral life cycle. asm.org Further investigation using a Dengue virus subgenomic replicon confirmed that the compounds specifically interfere with the viral RNA replication step. asm.orgnih.gov This inhibition of replication was potent, with related compound 6-acetyl-1H-indazole (6A1HI) reducing the production of infectious DENV particles by up to 1,000-fold. nih.gov

Beyond flaviviruses, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated for activity against SARS-CoV-2. nih.gov One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), exhibited a potent inhibitory effect on SARS-CoV-2 with an EC50 of 0.69 µM. nih.gov Other studies have identified 1-aminobenzyl-1H-indazole-3-carboxamide analogues as potent agents against the Hepatitis C virus (HCV), another member of the Flaviviridae family. nih.gov Two such analogues, 5n and 5t, showed high potency and selectivity, making them candidates for further development. nih.gov Indazole derivatives have also been explored as potential inhibitors of the influenza A virus. nih.gov

For flaviviruses, the primary antiviral target of N-phenylpyridine-3-carboxamide and its analogs has been identified as the viral RNA replication process. asm.orgnih.gov Experiments demonstrated that while RNA replication was impeded, viral RNA translation and the initial formation of viral replication organelles were not affected. asm.orgnih.gov This points to a specific interaction with components of the viral replication complex. For some other viruses, the targets are more defined. For instance, certain carbazole (B46965) amidines have been shown to act as inhibitors of the ZIKV NS2B–NS3 protease, which is essential for polyprotein processing and viral replication. mdpi.com Similarly, indazole derivatives have been designed to target the influenza virus nucleoprotein. mdpi.com In the case of SARS-CoV-2, while the precise mechanism for N-arylindazole-3-carboxamide derivatives is still under investigation, they represent a novel template for developing anti-coronavirus agents. nih.gov

Table 2: Antiviral Activity of Indazole Carboxamide Analogs

| Compound/Analog | Virus | Activity (EC50/IC50) | Identified Target/Mechanism | Reference |

|---|---|---|---|---|

| N-phenylpyridine-3-carboxamide (NPP3C) | Dengue Virus (DENV) | 7.1 µM | Inhibition of viral RNA replication step | asm.orgnih.gov |

| N-phenylpyridine-3-carboxamide (NPP3C) | West Nile Virus, Zika Virus | Active | Inhibition of replication | nih.gov |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | 0.69 µM | Inhibitory effect on virus | nih.gov |

| 1-aminobenzyl-1H-indazole-3-carboxamide (5t) | Hepatitis C Virus (HCV) | IC50 = 0.007 µM, EC50 = 0.024 µM | Inhibition of virus replication | nih.gov |

Enzyme and Receptor Modulation Studies

Derivatives of N-Phenyl-1H-indazole-3-carboxamide have been extensively studied for their ability to modulate the activity of various enzymes and receptors, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, and mood disorders.

The 1H-indazole-3-carboxamide scaffold has proven to be a versatile template for designing potent and selective kinase inhibitors. nih.govnih.gov These compounds often interact with the ATP-binding site of kinases. nih.govacs.org

Glycogen Synthase Kinase 3β (GSK-3β): A significant body of research has focused on 1H-indazole-3-carboxamides as inhibitors of GSK-3β, a kinase implicated in conditions like bipolar disorder and Alzheimer's disease. acs.orgacs.orgnih.govgoogle.com Virtual screening and subsequent functional assays identified hit compounds with pIC50 values ranging from 4.9 to 5.5. acs.orgnih.gov X-ray crystallography confirmed that these inhibitors bind within the ATP cleft, interacting with the kinase hinge region. acs.orgacs.org Structure-activity relationship (SAR) studies led to the optimization of these compounds, improving potency and selectivity while mitigating off-target effects like hERG channel activity. nih.govnih.gov For example, compound 44d emerged from one optimization effort with an IC50 of 0.004 µM for GSK-3β and a hERG IC50 > 100 µM. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Gain-of-function mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making its inhibition a key therapeutic strategy. wsu.edu Indazole-based compounds have been developed as potent, selective, and brain-penetrant LRRK2 inhibitors. wsu.edunih.gov MLi-2, a 3-(4-pyrimidinyl) indazole, is a notable example that emerged from the optimization of indazole-based screening hits. wsu.edu Further efforts have focused on reinventing the indazole series to improve physicochemical properties and CNS drug-likeness, leading to advanced leads like compound 23 . nih.govmedchemexpress.com

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle and have become attractive targets for cancer therapy. nih.gov 1H-indazole-3-carboxamide compounds have been identified and patented as CDK inhibitors. patexia.com Specifically, tetrahydroindazoles have been synthesized and evaluated for their inhibition of CDK2/cyclin complexes, which are required for DNA synthesis and cell cycle progression. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole-based compounds have also been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis. Pazopanib, an approved anticancer drug, features an indazole core. Building on this, indazole–pyrimidine-based derivatives have been synthesized, with some compounds showing enhanced activity. For instance, a sulfonamide-substituted derivative (13i ) exhibited a VEGFR-2 IC50 of 34.5 nM. nih.gov

Table 3: Kinase Inhibition Profile of Selected Indazole Derivatives

| Kinase Target | Compound Series/Example | Inhibitory Potency (IC50) | Significance | Reference |

|---|---|---|---|---|

| GSK-3β | 1H-Indazole-3-carboxamides (Compound 44d) | 0.004 µM | Potent and selective inhibitor with low hERG liability. | nih.gov |

| GSK-3β | 1H-Indazole-3-carboxamides (Compound 6) | 0.35 µM | Hit compound identified via in silico screening. | acs.org |

| LRRK2 | MLi-2 (3-(4-Pyrimidinyl) indazole) | Potent and selective | Orally available, brain-penetrant inhibitor for Parkinson's disease research. | wsu.edu |

| CDK2/cyclin A | Tetrahydroindazoles | Active | Identified as inhibitors of cell cycle kinases. | nih.gov |

| VEGFR-2 | Indazole–pyrimidine derivative (13i) | 34.5 nM | Potent inhibitor of key angiogenesis receptor. | nih.gov |

The indazole carboxamide structure is also amenable to targeting specific neurotransmitter and cannabinoid receptors.

Serotonin (B10506) Receptors: Indazole-carboxamide compounds have been developed as 5-HT4 receptor agonists. google.com Agonism at this receptor subtype is associated with pro-motility effects in the gastrointestinal tract, indicating potential therapeutic use for disorders like irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD). google.com

Cannabinoid Receptors: A number of N-(1-amino-3-alkyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists. nih.govresearchgate.netnih.gov For example, AB-PINACA binds to human cannabinoid receptors CB1 and CB2 with high affinity, exhibiting Ki values of 2.87 nM and 0.88 nM, respectively. nih.gov These compounds, often found in illegal products, are structurally related to agonists developed in pharmaceutical research. researchgate.netresearchgate.net The high affinity and potency of these indazole carboxamides at cannabinoid receptors have significant pharmacological and toxicological implications. nih.gov

There is currently limited specific public data on the binding affinity and selectivity of N-Phenyl-1H-indazole-3-carboxamide itself for dopamine (B1211576) receptors. Research has primarily focused on the aforementioned kinase and serotonin/cannabinoid receptor targets.

Inhibition of Other Enzyme Classes (e.g., Monoamine Oxidases, Carbonic Anhydrases, EZH2/1)

The therapeutic potential of N-Phenyl-1H-indazole-3-carboxamide and its derivatives extends to the inhibition of several other key enzyme classes, including monoamine oxidases, carbonic anhydrases, and histone methyltransferases like EZH2/1.

Monoamine Oxidases (MAOs):

Research has identified indazole- and indole-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. A study focusing on these scaffolds revealed several potent derivatives. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated a subnanomolar IC50 value of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against MAO-A. researchgate.net Another analog, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, also exhibited high potency with an IC50 of 1.59 nM for human MAO-B and greater than 6,000-fold selectivity over MAO-A. researchgate.net These findings highlight the potential of the indazole-carboxamide scaffold in developing selective MAO-B inhibitors for neurodegenerative disorders.

Interactive Data Table: MAO-B Inhibition by Indazole-Carboxamide Analogs

| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | hMAO-B | 0.386 | >25,000-fold | researchgate.net |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | hMAO-B | 1.59 | >6,000-fold | researchgate.net |

Carbonic Anhydrases (CAs):

While direct studies on N-Phenyl-1H-indazole-3-carboxamide are limited, research on related indazole-3-carboxamide hybrids has shown significant inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. A series of sulfocoumarin/coumarin/4-sulfamoylphenyl bearing indazole-3-carboxamide hybrids were synthesized and evaluated as "prodrugs" whose hydrolysis products act as the active CA inhibitors. These compounds displayed potent, submicromolar to high nanomolar inhibition of hCA IX and XII, while showing no significant inhibition of the off-target cytosolic isoforms hCA I and II. This selective inhibition of tumor-associated CAs suggests a potential application for these indazole derivatives in oncology.

EZH2/1:

Activation of Metabolic Regulators (e.g., AMPK)

The activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, is an emerging area of interest for the therapeutic application of indazole derivatives. An indazole amide was identified as a high-throughput screening (HTS) hit for AMPK activation. Subsequent optimization of this lead compound, which involved truncation to its minimal pharmacophore, led to the development of potent AMPK activators. This research underscores the potential of the indazole scaffold in designing novel therapeutics for metabolic diseases.

Other Emerging Pharmacological Activities

Beyond specific enzyme inhibition and metabolic regulation, preclinical studies have begun to explore other potential pharmacological applications of N-Phenyl-1H-indazole-3-carboxamide and its analogs, including antioxidant and neuropharmacological activities.

Antioxidant Activity Evaluation

While comprehensive in vitro and in vivo antioxidant studies specifically on N-Phenyl-1H-indazole-3-carboxamide are not extensively reported, some research points to the antioxidant potential within the broader indazole chemical class. For instance, a study on various heterocyclic compounds identified a derivative, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide, as exhibiting significant antioxidant activity. researchgate.net The antioxidant potential of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. However, detailed structure-activity relationship studies are needed to understand the specific contribution of the N-Phenyl-1H-indazole-3-carboxamide core to this activity.

Neuropharmacological Potential (e.g., Antipsychotic, Memory Enhancement)

The neuropharmacological properties of N-Phenyl-1H-indazole-3-carboxamide analogs are an active area of investigation, with some promising initial findings.

Antipsychotic Potential:

A specific analog, N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3), has been identified as a potential antipsychotic agent. nih.gov This compound was discovered through structure-based virtual screening for dopamine D2 receptor antagonists and was found to have a binding affinity of 115 nM for this receptor. nih.gov Further in vitro profiling revealed that D2AAK3 is a multi-target ligand, also showing nanomolar or low micromolar affinity for dopamine D1 and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov In a preclinical in vivo model, D2AAK3 was shown to reduce amphetamine-induced hyperactivity in mice, a commonly used screen for antipsychotic-like activity. nih.gov

Interactive Data Table: Receptor Binding Profile of D2AAK3

| Receptor | Affinity (Ki, nM) | Reference |

| Dopamine D2 | 115 | nih.gov |

| Dopamine D1 | Low micromolar | nih.gov |

| Dopamine D3 | Low micromolar | nih.gov |

| Serotonin 5-HT1A | Nanomolar | nih.gov |

| Serotonin 5-HT2A | Nanomolar | nih.gov |

| Serotonin 5-HT7 | Low micromolar | nih.gov |

Memory Enhancement:

Currently, there is a lack of specific preclinical data directly evaluating the memory-enhancing potential of N-Phenyl-1H-indazole-3-carboxamide or its close analogs. While some indazole derivatives have been investigated for their effects on the central nervous system, including potential procognitive effects through actions on serotonin receptors, dedicated studies on memory and learning in the context of this specific chemical scaffold are not yet available in the scientific literature. researchgate.net Further research is warranted to explore this potential therapeutic avenue.

Structure Activity Relationship Sar and Structural Optimization

Identification of Critical Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-Phenyl-1H-indazole-3-carboxamide derivatives, several key pharmacophoric features have been identified through extensive research, particularly in the context of their anticancer properties.

As inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression, the 1H-indazole-3-carboxamide scaffold requires a specific combination of features for potent and selective inhibition. nih.gov A crucial element is the presence of an appropriate hydrophobic ring that can fit into a deep back pocket of the enzyme's active site. nih.gov This is complemented by the introduction of a hydrophilic group positioned to interact with the bulk solvent region. nih.gov This combination of hydrophobic and hydrophilic interactions appears to be critical for anchoring the molecule in the active site and achieving high inhibitory activity and selectivity. nih.gov

Furthermore, studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have led to the development of a five-point pharmacophore hypothesis. nih.gov This model includes one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings. nih.gov This suggests that the indazole core and the N-phenyl ring, along with the carboxamide linker, provide the necessary hydrogen bonding and aromatic features to effectively interact with the target protein. nih.gov The amide linker itself is a critical component, acting as a hydrogen bond donor and acceptor, thus playing a pivotal role in the ligand-receptor interaction.

Systematic Modification Strategies for Enhanced Potency and Selectivity

The journey from a lead compound to a clinical candidate involves a meticulous process of structural optimization. For N-Phenyl-1H-indazole-3-carboxamide derivatives, researchers have employed various systematic modification strategies to enhance their potency and selectivity.

One common approach involves the derivatization of the indazole and phenyl rings. For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized by reacting various phenyl isocyanate precursors with 3-aminoindazole. nih.gov This allowed for the introduction of a diverse range of substituents on the phenyl ring, leading to the identification of compounds with significantly enhanced antiproliferative activity. nih.gov

Another strategy focuses on modifying the substituents on the indazole core itself. For example, the transformation of a 3-amino group to a 3-acetamido or the introduction of a second amino group at the 5-position of the indazole ring has been explored. nih.gov These modifications aim to fine-tune the electronic and steric properties of the molecule to improve its interaction with the biological target. The synthesis of 3,5-diamino and 3,5-diacetamido-N-phenyl-1H-indazole-1-carboxamide derivatives exemplifies this approach. nih.gov

Furthermore, structure-based design has been instrumental in guiding modifications. By understanding the binding mode of a lead compound within its target protein, specific modifications can be designed to enhance binding affinity and selectivity. This has been successfully applied to develop N-substituted indazole-3-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), where a three-carbon linker was introduced between the indazole core and different heterocycles to improve activity.

Impact of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on both the N-phenyl ring and the indazole core have a profound impact on the biological activity of N-Phenyl-1H-indazole-3-carboxamide derivatives.

The electronic properties of the substituents play a crucial role. For example, the introduction of a nitro group, a strong electron-withdrawing group, at the 5-position of the indazole ring has been investigated. In a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, the nature of the substituent on the 3-phenylamino group was critical for anticancer efficacy. The compound with a 3-methoxyphenylamino group at this position exhibited exceptional efficacy, suggesting that the electronic and steric properties of this substituent are key for activity.

The following table summarizes the antiproliferative activities of some representative N-Phenyl-1H-indazole-3-carboxamide derivatives, illustrating the impact of different substitution patterns.

| Compound | Substituents | Activity | Reference |

| 10d | 3-amino on indazole, specific substitution on N-phenyl ring | High antiproliferative activity (GI50 < 1 µM) | nih.govresearchgate.net |

| 10e | 3-amino on indazole, specific substitution on N-phenyl ring | High antiproliferative activity (GI50 < 1 µM) | nih.govresearchgate.net |

| 1c | 3-amino on indazole, specific substitution on N-phenyl ring | High antiproliferative activity (Mean GI50 = 1.90 µM) | nih.gov |

| 2f | Hydrophilic group at C6, hydrophobic phenyl at C3 | Potent growth inhibitory activity (IC50 = 0.23–1.15 μM) | nih.gov |

Regiochemical Effects on SAR

Regiochemistry, the specific placement of functional groups on the molecular scaffold, is a critical factor in the SAR of indazole derivatives. The indazole ring has two nitrogen atoms, N-1 and N-2, where substitution can occur, leading to different regioisomers with potentially distinct biological profiles.

For the N-Phenyl-1H-indazole-3-carboxamide scaffold, studies on the N-alkylation of the indazole ring have shown a strong preference for substitution at the N-1 position. researchgate.net When a 3-carboxamide group is present on the indazole ring, the regioselectivity for N-1 alkylation can be greater than 99%. researchgate.net This high regioselectivity is attributed to both steric and electronic factors. The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole tautomer also favors N-1 substitution. nih.gov

This inherent preference for N-1 substitution means that the majority of biologically active N-substituted indazole-3-carboxamides reported in the literature are the N-1 regioisomers. While this provides a clear direction for synthesis, it also highlights a gap in the comprehensive understanding of the full SAR landscape.

Although direct comparative studies of the biological activity of N-1 versus N-2 regioisomers of N-Phenyl-1H-indazole-3-carboxamide are scarce, research on other indazole derivatives offers some insights. For instance, in a series of indazole derivatives developed as anti-angiogenic agents, both N-1 and N-2 substituted compounds were synthesized and evaluated. researchgate.net The results indicated that the N-2 substituted derivatives generally exhibited more prominent anti-angiogenic activity than their N-1 counterparts. researchgate.net This suggests that for certain biological targets, the N-2 substitution pattern may be more favorable. Therefore, while the synthesis of N-Phenyl-1H-indazole-3-carboxamide derivatives is heavily biased towards the N-1 isomer, the exploration of synthetic routes to access the N-2 isomer could unveil novel biological activities.

Computational Chemistry and in Silico Approaches in N Phenyl 1h Indazole 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target receptor. For N-Phenyl-1H-indazole-3-carboxamide derivatives, docking studies have been instrumental in elucidating their binding modes and identifying key interactions with various biological targets, including those involved in inflammation and cancer.

Research into 1H-indazole analogs as anti-inflammatory agents has utilized molecular docking to evaluate their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net For instance, derivatives of the core indazole structure have shown significant binding affinities. Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited strong binding results with docking scores of -9.11, -8.80, and -8.46 kcal/mol, respectively, against the COX-2 enzyme (PDB ID: 3NT1). researchgate.net These simulations reveal that the indazole scaffold can effectively fit into the active site of the enzyme, forming crucial hydrogen bonds and hydrophobic interactions that are key to its inhibitory potential.

In the context of anticancer research, docking studies have been applied to derivatives such as 1-Butyl-N-phenyl-1H-indazole-3-carboxamide against potential renal cancer targets. nih.gov Similarly, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were evaluated as anticancer agents, with molecular docking analyses revealing complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds within the binding sites of target proteins. bohrium.com Another study identified 1H-indazole-3-carboxamide derivatives as potent inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery. nih.gov These docking simulations guide the structure-activity relationship (SAR) analysis, helping to rationalize the observed biological activities and to design more potent inhibitors. nih.gov

| Derivative/Analog | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Indazole analog with difluorophenyl group | COX-2 (3NT1) | -9.11 | Hydrogen bonding, Hydrophobic interactions |

| Indazole analog with para-toulene group | COX-2 (3NT1) | -8.80 | Hydrogen bonding, Hydrophobic interactions |

| Indazole analog with 4-methoxyphenyl group | COX-2 (3NT1) | -8.46 | Hydrogen bonding, Hydrophobic interactions |

| 3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) | Anticancer Target Proteins | Not specified | Hydrophobic contacts, Electrostatic forces, Hydrogen bonds |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. These simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the target protein.

For 1H-indazole analogs targeting the COX-2 enzyme, MD simulations indicated that the docked compounds were relatively stable within the enzyme's active sites. researchgate.net A Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method used to calculate the free energy of binding, further confirmed that the compounds demonstrated substantial binding affinities with their intended targets. researchgate.net

In the investigation of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives for anticancer activity, MD simulations were crucial. bohrium.comresearchgate.net These simulations systematically evaluated the stability of the ligand-protein complexes, demonstrating a consistent and robust binding of the most potent compounds within the target protein's binding sites. bohrium.comresearchgate.net The stability observed in these dynamic simulations lends strong support to the binding modes predicted by docking and reinforces the potential of these compounds as effective agents. bohrium.com These findings provide invaluable insights into the intricate molecular structure and dynamics of receptor target sites, establishing a solid foundation for the development of novel anticancer agents. bohrium.com

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are valuable for understanding the electronic and spectroscopic properties of N-Phenyl-1H-indazole-3-carboxamide and its derivatives, offering insights that complement experimental data.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models enable the prediction of the activity of novel compounds based on their structural features.

The development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors involved a detailed Structure-Activity Relationship (SAR) analysis. nih.gov This analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for both the inhibitory activity and the selectivity of the compounds against PAK1. nih.gov Such SAR insights are fundamental to QSAR modeling, where descriptors representing these structural features (e.g., hydrophobicity, size, electronic properties) are used to build predictive models. These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Virtual Screening for Lead Identification and Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the candidates for experimental screening.

The identification of the 1H-indazole-3-carboxamide scaffold as a potential inhibitor of PAK1 was achieved through a fragment-based screening approach. nih.gov This method involves screening a library of small molecular fragments to find those that bind to the target. The hits from this initial screen then serve as starting points for building larger, more potent molecules. By identifying the 1H-indazole-3-carboxamide core as a promising fragment, researchers were able to focus their synthetic efforts on this specific chemical class, leading to the development of potent and selective PAK1 inhibitors. nih.gov This highlights how virtual screening can efficiently identify novel chemical scaffolds for therapeutic development.

Future Directions and Emerging Research Areas

Rational Design of Novel N-Phenyl-1H-indazole-3-carboxamide Analogs

The future of drug development involving the N-Phenyl-1H-indazole-3-carboxamide core lies in the rational and structure-based design of new analogs with enhanced potency, selectivity, and optimized physicochemical properties. nih.gov This approach moves beyond traditional high-throughput screening to a more knowledge-driven process.

Structure-activity relationship (SAR) analysis is fundamental to this process, providing critical insights into how chemical modifications affect biological activity. For instance, research on 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1) has shown that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region are crucial for inhibitory activity and selectivity. nih.gov

Fragment-based screening is another powerful technique being employed to identify novel derivatives. nih.gov This method involves screening smaller chemical fragments, which can then be grown or linked to create more potent lead compounds. This was successfully used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov

Furthermore, structure-based design strategies have been effectively applied to modify weakly active parent compounds. For example, a weakly active 1H-indazole-3-carboxamide was transformed into potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) by introducing a three-carbon linker connected to different heterocycles, based on an understanding of the target's structure. nih.gov Similarly, structure-guided and knowledge-based design has led to the development of 1H-indazole amide derivatives with significant activity against extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov

Table 1: Examples of Rationally Designed Indazole-3-Carboxamide Analogs

| Compound Series | Design Strategy | Target | Key Finding |

|---|---|---|---|

| N-1-substituted indazole-3-carboxamides | Structure-based design (linker addition) | PARP-1 | Significantly improved inhibitory activity from the parent compound. nih.gov |

| 1H-indazole-3-carboxamide derivatives | Fragment-based screening & SAR | PAK1 | Identified key structural requirements for potency and selectivity. nih.gov |

| 1H-indazole amide derivatives | Structure-guided & knowledge-based | ERK1/2 | Developed compounds with potent enzymatic and cellular activity. nih.gov |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach is particularly relevant for complex diseases like cancer. The N-Phenyl-1H-indazole-3-carboxamide scaffold is well-suited for the development of such Designed Multiple Ligands (DMLs). acs.org

The core idea is to create a single chemical entity that can modulate multiple biological pathways simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. For example, the 1H-indazole-3-amine structure has been identified as a promising hinge-binding group for developing multi-target inhibitors of VEGFR-2, Tie-2, and EphB4, all of which are important targets in angiogenesis. researchgate.net

Researchers have also successfully developed indazole derivatives that act as multi-kinase inhibitors. One such compound was found to target c-Kit, PDGFRβ, and FLT3, which are all receptor tyrosine kinases implicated in various cancers. nih.gov The strategy often involves converting a ligand with a single activity into a dual- or multi-target ligand by incorporating pharmacophoric features known to have affinity for other desired targets. acs.org

Integration of Advanced Experimental and Computational Methodologies

The design and synthesis of novel N-Phenyl-1H-indazole-3-carboxamide analogs are increasingly supported by a combination of advanced experimental and computational techniques. These methodologies accelerate the discovery process and provide deeper insights into molecular interactions.

Computational Methodologies:

Molecular Docking and Molecular Dynamics (MD) Simulations: These tools are used to predict and analyze the binding of ligands to their protein targets. For instance, MD simulations have been used to evaluate the stability of ligand-protein complexes involving 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, confirming a robust binding of the most potent compounds within the target's active site. researchgate.netbohrium.com

Conformational Analysis: Computational analysis of the conformational ensembles of ligands in solution can help rationalize their activity and guide the design of analogs with improved properties. nih.gov

Experimental Methodologies:

Advanced Synthesis Techniques: New and efficient synthesis protocols are crucial for generating diverse libraries of indazole derivatives. Copper-catalyzed intramolecular N-arylation represents one such convenient protocol for the synthesis of N-phenyl-1H-indazoles. beilstein-journals.org

Structural Characterization: The unambiguous confirmation of synthesized compounds is critical. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used for full characterization. beilstein-journals.org

Translational Research Prospects and Preclinical Development Strategies

Translational research aims to bridge the gap between basic scientific discoveries in the laboratory and their application in clinical practice. dndi.orgresearchgate.net For the N-Phenyl-1H-indazole-3-carboxamide family, this involves a series of preclinical evaluations to assess their potential as therapeutic agents before they can be considered for human trials.

The initial steps involve in vitro testing to determine the compound's biological activity. Several N-phenyl-1H-indazole-1-carboxamides have been evaluated for their antiproliferative activity against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. nih.gov One of the most active compounds was particularly effective against colon and melanoma cell lines. nih.gov Further studies on such compounds investigate their mechanism of action, such as their effect on the cell cycle. nih.gov

Successful in vitro candidates then move to more complex preclinical assessments. These can include:

Cell-based Assays: Evaluating the effect of compounds on specific cellular processes, such as cell migration and invasion, as demonstrated for PAK1 inhibitors in MDA-MB-231 breast cancer cells. nih.gov

Safety Profiling: Early assessment of potential toxicity is crucial. For example, testing for activity against the hERG channel is a standard screen to identify compounds with a risk of cardiotoxicity. nih.gov

In vivo Models: Promising compounds are evaluated in animal models of disease. A synthesized N-substituted indazole-3-carboxamide was tested in rats to evaluate its protective action against streptozotocin-induced diabetes, showing it could preserve insulin secretion and reduce the hyperglycemic response. nih.gov

This translational phase, which takes promising candidates from discovery through preclinical assessment, is essential for identifying which derivatives have a realistic prospect of advancing to Phase I clinical trials in human volunteers. dndi.orgresearchgate.net

Q & A

What are the recommended synthetic routes for N-Phenyl-1H-indazole-3-carboxamide and its derivatives?

Basic Research Question

The synthesis of N-Phenyl-1H-indazole-3-carboxamide typically involves coupling indazole-3-carboxylic acid derivatives with aniline via amide bond formation. For example, a derivative (compound 2) was synthesized by conjugating an aniline amide with an indazole fragment, achieving a 62-fold increase in activity compared to the parent compound . Advanced derivatization strategies include introducing substituents like sulfonamide groups at the para position of the phenyl ring (e.g., compound 3 in ), which requires sequential functionalization using HATU/DCC coupling reagents or palladium-catalyzed cross-coupling reactions. Researchers should optimize reaction conditions (e.g., solvent, temperature) to minimize side products and maximize yields.

How can researchers validate the structural identity and purity of N-Phenyl-1H-indazole-3-carboxamide?

Basic Research Question

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, particularly focusing on the indazole core and amide linkage .

- Mass Spectrometry (MS) : High-resolution LC-QTOF-MS or GC-MS can verify molecular weight and fragmentation patterns. For example, N-(1-carbamoyl-2,2-dimethyl-propyl)-1-pent-4-enyl-indazole-3-carboxamide was characterized using LC-QTOF-MS to confirm its InChI string and molecular formula .

- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages.

- Chromatography : HPLC or TLC with UV/fluorescence detection ensures no residual starting materials or byproducts.

What computational strategies are effective in predicting the binding interactions of N-Phenyl-1H-indazole-3-carboxamide with biological targets?

Advanced Research Question

Molecular docking tools like AutoDock are critical for predicting binding modes. For instance, compound 2 (N-Phenyl-1H-indazole-3-carboxamide) was docked into a receptor pocket, revealing H-bonding between the amide NH and Leu83 backbone carbonyl, as well as hydrophobic interactions with Asp86 . Advanced protocols include:

- Flexible Docking : Account for side-chain movements in the binding site.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities.

Experimental validation via X-ray crystallography (as done for compound 3 in ) is recommended to resolve discrepancies between predicted and observed binding modes.

How can structure-activity relationship (SAR) studies be optimized for N-Phenyl-1H-indazole-3-carboxamide derivatives?

Advanced Research Question

SAR optimization requires systematic substituent variation guided by bioactivity data and structural insights:

- Core Modifications : Introduce electron-withdrawing/donating groups (e.g., -F, -CF) to the phenyl ring to modulate electronic effects. Compound 3’s sulfonamide group improved activity by forming additional H-bonds with Asp86 .

- Side-Chain Engineering : Explore alkyl/cycloalkyl substituents (e.g., cyclohexylmethyl in ADB-CHMINACA derivatives) to enhance hydrophobic interactions .

- Stereochemistry : Test enantiomers (e.g., (S)-ADB-CHMINACA) to identify stereospecific effects .

Use high-throughput screening (HTS) and multivariate analysis (e.g., PCA) to prioritize derivatives with balanced potency and selectivity.

How should researchers address contradictions in activity data across different derivatives of N-Phenyl-1H-indazole-3-carboxamide?

Advanced Research Question

Contradictions in SAR data often arise from off-target effects, assay variability, or unaccounted structural factors. Mitigation strategies include:

- Orthogonal Assays : Validate activity in multiple assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Crystallographic Analysis : Resolve cocrystal structures (as done for compound 3) to confirm binding hypotheses .

- Meta-Analysis : Compare datasets across studies to identify consistent trends. For example, while sulfonamide derivatives (compound 3) showed modest activity gains, other substituents (e.g., cyclohexylmethyl) may exhibit stronger effects due to steric complementarity .

- QSAR Modeling : Develop quantitative models to correlate substituent properties (e.g., logP, polar surface area) with activity, adjusting for confounding variables like solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.